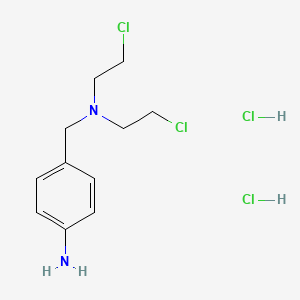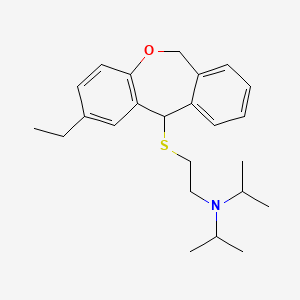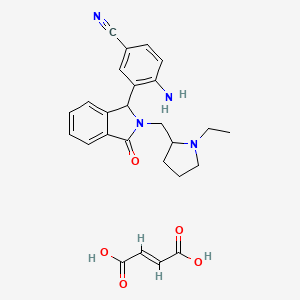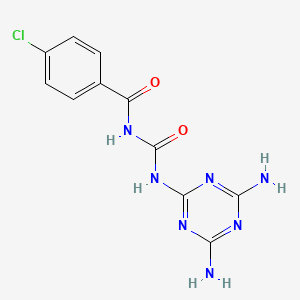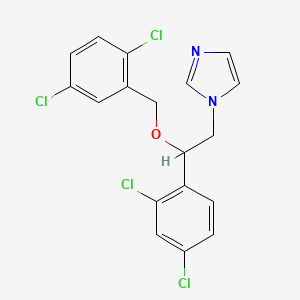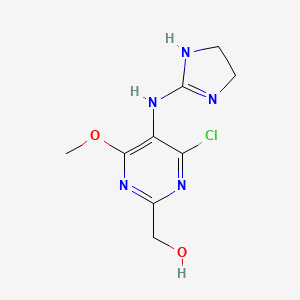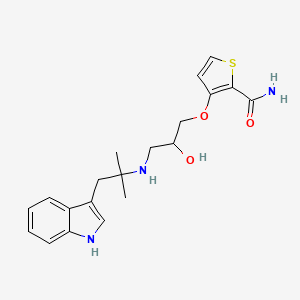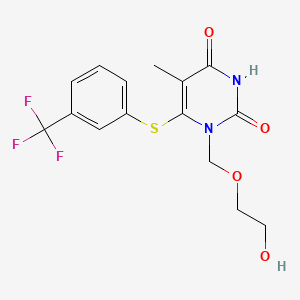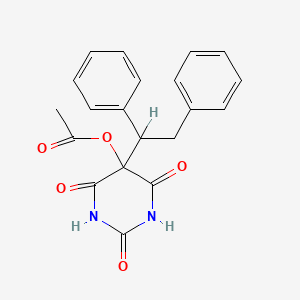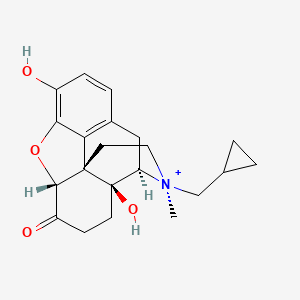
Methylnaltrexone, (17S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylnaltrexone, (17S)-, also known as methylnaltrexone bromide, is a quaternary ammonium compound derived from naltrexone. It is primarily used as a peripherally acting μ-opioid receptor antagonist. This compound is particularly effective in reversing the peripheral side effects of opioid drugs, such as constipation, without affecting the central analgesic effects .
準備方法
Synthetic Routes and Reaction Conditions: Methylnaltrexone is synthesized from naltrexone through a methylation process. The reaction involves the use of methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of methylnaltrexone involves large-scale methylation of naltrexone using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Methylnaltrexone primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides like methyl iodide or bromide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of naltrexone yields methylnaltrexone, while oxidation can lead to the formation of various oxidized derivatives .
科学的研究の応用
Methylnaltrexone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on opioid receptors and its ability to reverse opioid-induced side effects.
Medicine: Approved for the treatment of opioid-induced constipation in patients with chronic non-cancer pain or advanced illness
Industry: Utilized in the development of new drugs targeting peripheral opioid receptors.
作用機序
Methylnaltrexone exerts its effects by selectively antagonizing peripheral μ-opioid receptors. Due to its quaternary ammonium structure, it cannot cross the blood-brain barrier, thus it does not interfere with the central analgesic effects of opioids. By blocking opioid receptors in the gastrointestinal tract, methylnaltrexone effectively reduces opioid-induced constipation without inducing withdrawal symptoms .
類似化合物との比較
Methylnaltrexone is unique among opioid receptor antagonists due to its inability to cross the blood-brain barrier. Similar compounds include:
Naloxone: A non-selective opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Naltrexone: Similar to naloxone but with a longer duration of action, used for opioid and alcohol dependence treatment.
Naloxegol: Another peripherally acting opioid antagonist used for opioid-induced constipation, but with different pharmacokinetic properties compared to methylnaltrexone
Methylnaltrexone stands out due to its specific peripheral action, making it highly effective for treating opioid-induced constipation without affecting central opioid effects .
特性
CAS番号 |
916045-22-2 |
|---|---|
分子式 |
C21H26NO4+ |
分子量 |
356.4 g/mol |
IUPAC名 |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22+/m1/s1 |
InChIキー |
JVLBPIPGETUEET-UGTAXJHQSA-O |
異性体SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
正規SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
